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molecular formula C10H13N3O3 B344334 4-(3-Methyl-5-nitropyridin-2-yl)morpholine

4-(3-Methyl-5-nitropyridin-2-yl)morpholine

Cat. No. B344334
M. Wt: 223.23 g/mol
InChI Key: BJMPEXIOBKRJRT-UHFFFAOYSA-N
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Patent
US08895585B2

Procedure details

A methanol (20 ml) solution containing 4-(3-methyl-5-nitropyridin-2-yl)morpholine (67 mg) was prepared and subjected to a hydrogenation reaction (room temperature; 1 bar; flow rate: 1 ml/min; 10% Pd/C) using H-cube™. Then, the solvent was distilled away under reduced pressure, and a purple solid of 5-methyl-6-morpholinopyridin-3-amine (52.4 mg) was thus obtained.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>[Pd].CO>[CH3:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[N:4][C:3]=1[N:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
67 mg
Type
reactant
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])N1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=NC1N1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 52.4 mg
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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